
3-Hydroxy-N,N-dimethyl-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N,N-dimethyl-L-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a hydroxyl group at the third carbon and two methyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethyl-L-aspartic acid typically involves the hydroxylation of N,N-dimethyl-L-aspartic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes using specific enzymes that facilitate the hydroxylation reaction. These methods are preferred due to their efficiency, selectivity, and environmentally friendly nature. The use of biocatalysts can also reduce the need for harsh chemical reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-N,N-dimethyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of N,N-dimethyl-L-aspartic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce N,N-dimethyl-L-aspartic acid.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N,N-dimethyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Hydroxy-N,N-dimethyl-L-aspartic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-L-aspartic acid: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
3-Hydroxy-L-aspartic acid: Similar structure but without the dimethyl groups, leading to different biological activities.
N-Methyl-L-aspartic acid: Contains only one methyl group, affecting its interaction with molecular targets.
Uniqueness
3-Hydroxy-N,N-dimethyl-L-aspartic acid is unique due to the presence of both the hydroxyl group and the dimethyl groups. This combination imparts distinct chemical and biological properties, making it a compound of interest for various applications.
Eigenschaften
CAS-Nummer |
457066-63-6 |
|---|---|
Molekularformel |
C6H11NO5 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
(2S)-2-(dimethylamino)-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C6H11NO5/c1-7(2)3(5(9)10)4(8)6(11)12/h3-4,8H,1-2H3,(H,9,10)(H,11,12)/t3-,4?/m0/s1 |
InChI-Schlüssel |
PFHHLCLZCPAKHA-WUCPZUCCSA-N |
Isomerische SMILES |
CN(C)[C@@H](C(C(=O)O)O)C(=O)O |
Kanonische SMILES |
CN(C)C(C(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
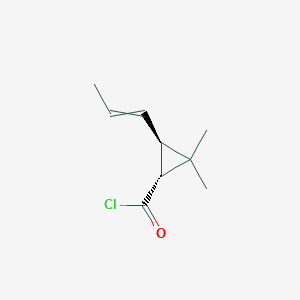
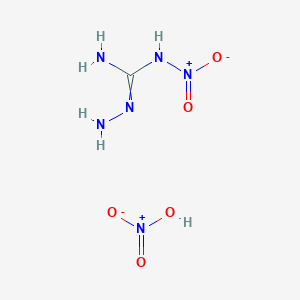
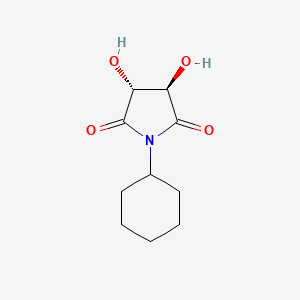
phosphanium](/img/structure/B14250395.png)
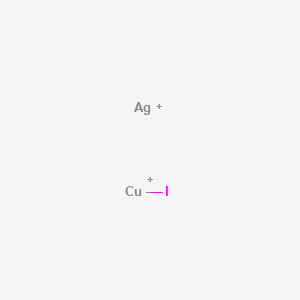
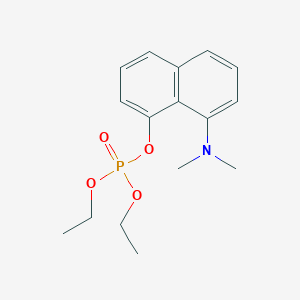
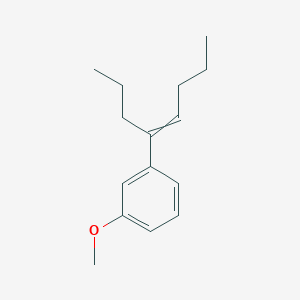

![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)
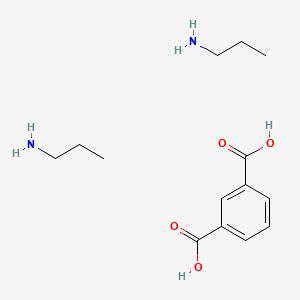
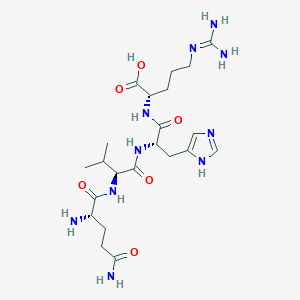
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)

